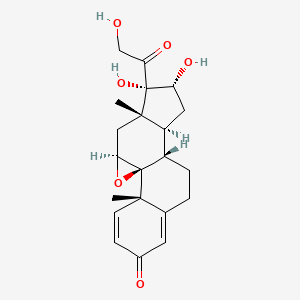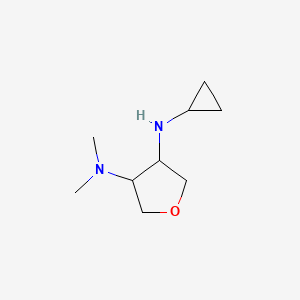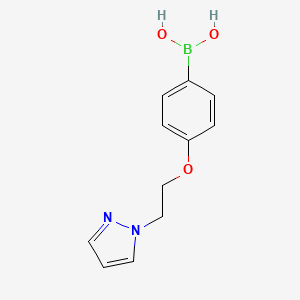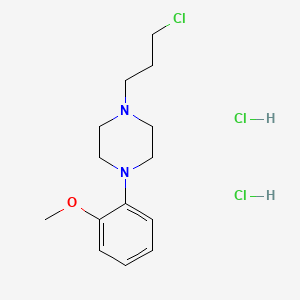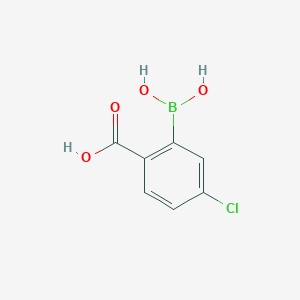
4-Chloro-2-iodo-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
“4-Chloro-2-iodo-5-(trifluoromethyl)aniline” is a biochemical used for proteomics research . It is also known as 4-Chloro-α,α,α-trifluoro-o-toluidine . Its molecular formula is C7H4ClF3IN and it has a molecular weight of 321.47 .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-iodo-5-(trifluoromethyl)aniline” is represented by the formula C7H4ClF3IN . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
“4-Chloro-2-iodo-5-(trifluoromethyl)aniline” appears as white to cream to yellow crystals or powder . It has a melting point of 48.5-52.5°C . The compound is considered to be combustible .Wissenschaftliche Forschungsanwendungen
Vibrational Analysis and Nonlinear Optical Materials
4-Chloro-2-iodo-5-(trifluoromethyl)aniline and similar compounds have been studied for their vibrational properties using Fourier Transform-Infrared and Raman techniques. These studies are significant in understanding the molecular structure and behavior under various conditions. Moreover, the compounds have shown potential in nonlinear optical (NLO) materials due to their unique electronic properties, such as hyperconjugation interactions and HOMO-LUMO energy gap (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Synthesis of Pesticides
4-Chloro-2-iodo-5-(trifluoromethyl)aniline derivatives are critical intermediates in the synthesis of high-efficiency, low-toxicity pesticides and herbicides. These compounds are the basis for several novel pesticides, demonstrating the importance of this chemical in agricultural science (Zhou Li-shan, 2002).
Crystal Structure Analysis
The compound, along with its derivatives, has been analyzed for its role in crystal structures. The chloro, bromo, and ethynyl substituents in these aniline derivatives significantly impact the overall crystal structure and its properties. This kind of research is crucial in material science for developing new materials with specific characteristics (Dey, Jetti, Boese, & Desiraju, 2003).
Optical Limiting Applications
Investigations into the linear and nonlinear optical properties of compounds similar to 4-Chloro-2-iodo-5-(trifluoromethyl)aniline have shown potential applications in optical limiting. These studies focus on understanding how these compounds interact with light, which is critical for developing new optical devices and materials (George, Sajan, Sankar, & Philip, 2021).
Synthesis of Liquid-Crystalline Properties
Compounds containing 4-Chloro-2-iodo-5-(trifluoromethyl)aniline structures have been used in the synthesis of liquid-crystalline properties. These properties are essential for applications in displays, sensors, and other electronic devices (Morrone, Guillon, & Bruce, 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-iodo-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3IN/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAJGKPIEJXINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)I)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670616 | |
| Record name | 4-Chloro-2-iodo-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodo-5-(trifluoromethyl)aniline | |
CAS RN |
852569-36-9 | |
| Record name | 4-Chloro-2-iodo-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852569-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-iodo-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



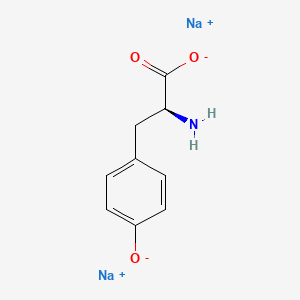
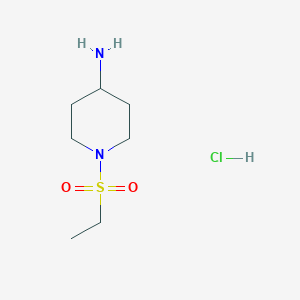
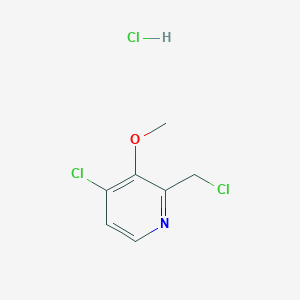

![Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride](/img/structure/B1418653.png)
